1-Nitroso-4-phenylpiperidin-4-ol
Description
1-Nitroso-4-phenylpiperidin-4-ol (CAS: 16533-05-4) is a heterocyclic compound featuring a piperidin-4-ol core substituted with a phenyl group at the 4-position and a nitroso (-N=O) group at the 1-position. With a molecular weight of 206.2 g/mol and a purity ≥95%, it has been utilized in laboratory settings for research purposes, though its commercial availability is currently discontinued .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-nitroso-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-4-2-1-3-5-10)6-8-13(12-15)9-7-11/h1-5,14H,6-9H2 |
InChI Key |
QAESAJLGTZSUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)N=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Nitroso-4-phenylpiperidin-4-ol can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of nitro compounds to form the nitroso derivative.
Oxidation of Amino Precursors: Another approach is the oxidation of amino compounds.
Direct Nitrosation: Direct nitrosation of piperidine derivatives using nitrosyl chloride or other nitrosating agents can also yield 1-Nitroso-4-phenylpiperidin-4-ol.
Chemical Reactions Analysis
1-Nitroso-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-Nitroso-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Nitroso-4-phenylpiperidin-4-ol involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- 4-(4-Chlorophenyl)-1-nitrosopiperidin-4-ol (CAS: 3192-36-7) Key Difference: Chlorine substituent at the para position of the phenyl ring. Impact: The electron-withdrawing Cl group enhances lipophilicity and metabolic stability, making this compound a reference material in loperamide production .
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS: 163631-02-5)
- 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (CAS: 873537-50-9) Key Difference: Fluoro and nitro groups on the phenyl ring. Impact: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing oxidative stability and reactivity in electrophilic substitutions. This compound’s higher molecular weight (240.23 g/mol) may delay metabolic clearance .
Modifications to the Nitroso Group
- 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride Key Difference: Replacement of nitroso with an ethanol group. Impact: The ethanol moiety improves aqueous solubility and hydrogen-bonding capacity, making it a versatile building block in pharmaceuticals and material science .
- Mps1-IN-3 (Synonym: 4-(phenylamino)piperidine derivative) Key Difference: Amino group (-NH₂) instead of nitroso. Impact: The amino group enhances basicity and receptor-binding affinity, as seen in its role as a kinase inhibitor (Mps1).
Complex Derivatives with Additional Functional Groups
- 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Nitroso Group Dynamics : The nitroso group in 1-Nitroso-4-phenylpiperidin-4-ol induces conformational strain in the piperidine ring, as shown in NMR studies of N-nitroso piperidin-4-ones . This strain may enhance interactions with biological targets, such as enzymes or receptors.
- Chloro vs. Fluoro Substituents : Chlorine increases metabolic stability but may introduce toxicity risks, whereas fluorine improves bioavailability without significant toxicity, as observed in fluorinated analogs .
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